molecular formula C11H9NO2S B13089208 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid

5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid

Cat. No.: B13089208
M. Wt: 219.26 g/mol
InChI Key: QLOWEOJWKYOWSH-UHFFFAOYSA-N
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Description

5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction employs a palladium catalyst and boronic acids to form carbon-carbon bonds. For instance, 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides can be synthesized in moderate to good yields (35-84%) using commercially available palladium tetrakis catalyst .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-lactamase enzymes in Escherichia coli, which are responsible for antibiotic resistance . The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid is unique due to its specific combination of a thiophene ring and a pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit β-lactamase enzymes makes it particularly valuable in the development of new antimicrobial agents.

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

5-(2-methylpyridin-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H9NO2S/c1-7-8(3-2-6-12-7)9-4-5-10(15-9)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

QLOWEOJWKYOWSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

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